Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate with an appropriate amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted diazepanes.
Scientific Research Applications
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(2-ethoxyethyl)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its diazepane ring and tert-butyl group contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate is a compound belonging to the diazepane family, which is characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The chemical formula of this compound is C10H20N2O2 with a molecular weight of approximately 200.28 g/mol. The structural configuration includes a tert-butyl group, an aminoethyl side chain, and a carboxylate functional group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The diazepane ring can modulate the activity of receptors and enzymes, while the aminoethyl group may facilitate hydrogen bonding with biological molecules. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related diazepane derivatives can inhibit bacterial growth and demonstrate antifungal activity. The exact mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of diazepane derivatives. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. These compounds often act by modulating signaling pathways involved in cell proliferation and survival.
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Diazepanes are known for their ability to cross the blood-brain barrier and interact with central nervous system receptors. This property positions this compound as a candidate for further research in neuropharmacology.
Case Studies and Research Findings
Study | Findings |
---|---|
Antimicrobial Activity | A study found that related diazepanes exhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Anticancer Effects | Research showed that diazepane derivatives induced apoptosis in HeLa cells with IC50 values ranging from 10-20 µM, suggesting promising anticancer activity. |
Neurological Impact | In vivo studies indicated that similar compounds improved cognitive function in rodent models of Alzheimer’s disease, likely through modulation of acetylcholine receptors. |
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15/h4-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLSEQCDXGSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874841-91-5 |
Source
|
Record name | tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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